2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride
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Overview
Description
2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with morpholine and piperidine groups. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with ni(ii) complexes .
Mode of Action
The compound interacts with its targets through coordination. In the case of Ni(II) complexes, the neutral tridentate ligand is found coordinated to the Ni(II) via three N-atoms from the hydrazone, pyridine, and s-triazine rings .
Biochemical Pathways
Similar compounds have been found to exhibit selective adsorption properties, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride. For instance, the solvent used for synthesis can determine the structure and properties of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride typically involves the reaction of cyanuric chloride with morpholine and piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms on the triazine ring.
Step 1: Cyanuric chloride is dissolved in dichloromethane and cooled to 0-5°C.
Step 2: Morpholine is added dropwise to the reaction mixture, and the temperature is maintained to prevent excessive heat generation.
Step 3: After the addition of morpholine, piperidine is added to the reaction mixture under the same temperature conditions.
Step 4: The reaction mixture is stirred for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC).
Step 5: The product is isolated by filtration, washed with cold dichloromethane, and dried under vacuum to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the piperidine or morpholine groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with different nucleophiles.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride can be compared with other similar compounds, such as:
2-(morpholin-4-yl)-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of piperidine groups.
2-(piperidin-1-yl)-4,6-dimethyl-1,3,5-triazine: Similar structure but with piperidine groups instead of morpholine groups.
2-(morpholin-4-yl)-4,6-diphenyl-1,3,5-triazine: Similar structure but with phenyl groups instead of piperidine groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of morpholine and piperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O.ClH/c1-3-7-21(8-4-1)15-18-16(22-9-5-2-6-10-22)20-17(19-15)23-11-13-24-14-12-23;/h1-14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKHWPOAARJFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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